Product packaging for 6-Methyl-1,4-diazepan-6-ol(Cat. No.:)

6-Methyl-1,4-diazepan-6-ol

Cat. No.: B13558489
M. Wt: 130.19 g/mol
InChI Key: RCBMAMQXWRTJLI-UHFFFAOYSA-N
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Description

Overview of Diazepane Core Structures and Their Significance in Organic Synthesis

The diazepine (B8756704) nucleus, a seven-membered ring containing two nitrogen atoms, can exist in various isomeric forms depending on the relative positions of the nitrogen atoms (e.g., 1,2-, 1,3-, and 1,4-diazepines). The 1,4-diazepane core, the fully saturated version of 1,4-diazepine, is a flexible and conformationally complex ring system. This structural flexibility allows diazepane-based molecules to adopt various three-dimensional shapes, enabling them to interact with a wide range of biological targets.

The significance of the diazepane core in organic synthesis is underscored by its presence in numerous therapeutic agents. The most well-known examples belong to the benzodiazepine (B76468) class of drugs, which feature a benzene (B151609) ring fused to a diazepine ring. researchgate.netnih.gov These compounds, such as diazepam (Valium), are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. nih.gov The development of efficient synthetic routes to access the diazepane core and its derivatives remains an active area of research, driven by the continuous search for new and improved therapeutic agents. nih.gov

Historical Perspective of Diazepane Synthesis and Characterization

The history of diazepanes is intrinsically linked to the discovery and development of benzodiazepines. The first benzodiazepine, chlordiazepoxide (Librium), was synthesized by Leo Sternbach at Hoffmann-La Roche in 1955, followed by the even more famous diazepam in 1963. researchgate.net These discoveries opened the floodgates for the synthesis and investigation of a vast number of related compounds.

Early synthetic methods for constructing the diazepine ring often involved the condensation of diamines with dicarbonyl compounds or their equivalents. nih.gov For instance, the reaction of o-phenylenediamines with α-haloketones or β-dicarbonyl compounds has been a common strategy for the synthesis of benzodiazepines. researchgate.net Over the years, more sophisticated and efficient methods have been developed, including multicomponent reactions, ring-closing metathesis, and various catalytic approaches. nih.gov

The characterization of diazepanes and their derivatives has evolved in tandem with advances in analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate their structures. X-ray crystallography has been invaluable for determining the precise three-dimensional arrangement of atoms and the conformational preferences of the flexible seven-membered ring. nih.gov

Structural Features and Stereochemical Considerations of 6-Methyl-1,4-diazepan-6-ol

The chemical structure of this compound presents several key features that dictate its properties and potential reactivity. The core is a saturated 1,4-diazepane ring, which is non-planar and can exist in various chair and boat-like conformations. The two nitrogen atoms in the ring are secondary amines, which can be further substituted.

The synthesis of this compound would likely require stereocontrolled methods to obtain a single enantiomer if desired. One potential synthetic approach could involve the reaction of an appropriately substituted ethylenediamine (B42938) with a chiral epoxide, such as 2-methyl-2-propyloxirane. The ring-opening of epoxides with amines is a well-established reaction that can proceed with high regioselectivity and stereospecificity, often following an SN2 mechanism. jsynthchem.comacsgcipr.org The nucleophilic attack of the amine would likely occur at the less sterically hindered carbon of the epoxide, leading to the formation of the desired amino alcohol structure which could then undergo a second intramolecular cyclization to form the diazepane ring.

The stereochemistry of the final product would be dependent on the stereochemistry of the starting epoxide. The conformational analysis of the resulting diazepane ring would also be crucial, as the preferred conformation will be influenced by the steric and electronic effects of the substituents at C6.

Chemical Compound Information

Compound Name
This compound
1,4-Diazepane
Chlordiazepoxide
Diazepam
2-Methyl-2-propyloxirane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B13558489 6-Methyl-1,4-diazepan-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

6-methyl-1,4-diazepan-6-ol

InChI

InChI=1S/C6H14N2O/c1-6(9)4-7-2-3-8-5-6/h7-9H,2-5H2,1H3

InChI Key

RCBMAMQXWRTJLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCNC1)O

Origin of Product

United States

Reactivity and Chemical Transformations of 6 Methyl 1,4 Diazepan 6 Ol

Reactions Involving the Hydroxyl Functional Group

The tertiary hydroxyl group in 6-Methyl-1,4-diazepan-6-ol is a key site for chemical transformations. Its reactivity is characteristic of other tertiary alcohols.

Substitution Reactions

The hydroxyl group can undergo substitution reactions, although typically under forcing conditions for a tertiary alcohol.

Halogenation: Direct replacement of the tertiary hydroxyl group with a halogen (e.g., chlorine or bromine) is a potential transformation. This can often be achieved using hydrohalic acids (e.g., HCl or HBr) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction proceeds through a protonated alcohol intermediate, which then departs as a water molecule, allowing for nucleophilic attack by the halide ion.

Esterification: Esterification of the tertiary hydroxyl group is sterically hindered and generally less favorable than with primary or secondary alcohols. However, it can be accomplished with highly reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Etherification: The formation of an ether from the tertiary alcohol is also challenging due to steric hindrance. Williamson ether synthesis, a common method for ether formation, is not feasible as it would require the deprotonation of the tertiary alcohol to form an alkoxide, which is a strong base and can promote elimination reactions.

Reactivity at the Ring Nitrogen Atoms

The two secondary amine nitrogens in the 1,4-diazepane ring are nucleophilic and represent primary sites for a variety of chemical modifications.

Alkylation and Acylation Reactions

The nitrogen atoms of the diazepane ring can be readily alkylated or acylated. nih.gov

Alkylation: The introduction of alkyl groups onto one or both nitrogen atoms can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The extent of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reactants. For instance, derivatives of pyrimido[4,5-e] nih.govmasterorganicchemistry.comdiazepines have been successfully derivatized by alkylation at a ring nitrogen. researchgate.net

Acylation: Acylation of the ring nitrogens can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction, a type of nucleophilic acyl substitution, results in the formation of amide linkages. frontiersin.org The Friedel-Crafts acylation is a well-established method for forming C-C bonds with aromatic rings in the presence of a Lewis acid, and similar principles can be applied to the acylation of amines. masterorganicchemistry.com

Coordination with Metal Centers

The nitrogen atoms of the diazepane ring, along with the potential for the hydroxyl or other functional groups to participate, make this compound and its derivatives effective ligands in coordination chemistry. The 6-amino-6-methyl-1,4-diazepine framework, a close analog, has been shown to be a versatile neutral 6-electron ligand moiety. rsc.org It is capable of supporting cationic group 3 metal alkyl catalysts and can be used to form tri- and tetradentate monoanionic ligand derivatives. rsc.orgnih.gov

Ring System Stability and Conformational Dynamics under Reaction Conditions

The stability of the 1,4-diazepane ring is a crucial factor during chemical transformations. Seven-membered heterocyclic rings, such as the 1,4-diazepane system, are generally considered to be stable. thermofisher.comresearchgate.net However, like other cycloalkanes, the 1,4-diazepane ring is not planar and adopts various conformations to minimize steric and torsional strain.

Studies on N,N-disubstituted-1,4-diazepane derivatives have shown that they can exist in a low-energy twist-boat conformation. nih.gov This conformation is influenced by factors such as intramolecular interactions and the nature of the substituents on the nitrogen atoms. The conformational dynamics of the ring system can impact the accessibility of the reactive sites—the hydroxyl group and the nitrogen atoms—and thus influence the outcome of chemical reactions.

Under reaction conditions, particularly those involving harsh reagents or elevated temperatures, the stability of the ring system could be compromised, potentially leading to ring-opening or rearrangement reactions. However, the inherent stability of the seven-membered ring suggests that it would likely remain intact under many standard synthetic transformations.

The table below summarizes the preferred conformations of related cyclic systems, which can provide insights into the likely conformational behavior of this compound.

Cyclic SystemPreferred ConformationReference
N,N-disubstituted-1,4-diazepanesTwist-boat nih.gov
CyclohexaneChair
Substituted CyclohexanesEquatorial substitution is generally more stable youtube.comyoutube.com

This table is generated based on available data for related cyclic systems and is intended to provide a general understanding of conformational preferences.

Derivatization Strategies for Structural Exploration and Diversification

The presence of multiple reactive sites in this compound offers numerous possibilities for derivatization to create a library of structurally diverse analogs. These strategies primarily target the hydroxyl group and the secondary amine functionalities.

Derivatization of the Hydroxyl Group:

The tertiary alcohol can be a handle for introducing various functional groups. Common derivatization methods for alcohols include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Conversion into ethers through reactions like the Williamson ether synthesis, though this is less common for tertiary alcohols due to steric hindrance.

Silylation: Protection of the hydroxyl group with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) to increase volatility for gas chromatography or to act as a protecting group during other transformations. libretexts.orgsigmaaldrich.com

Conversion to Tosylates: Reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate, which is an excellent leaving group for nucleophilic substitution reactions. libretexts.org

Derivatization of the Amine Groups:

The secondary amines in the 1,4-diazepane ring are nucleophilic and can be readily derivatized through:

N-Alkylation: Introduction of alkyl groups using alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted amines.

These derivatization strategies can be employed sequentially or in combination to generate a wide range of analogs with modified physicochemical properties and biological activities. The choice of derivatization strategy would depend on the desired final compound and the compatibility of the reagents with the other functional groups present in the molecule.

The following table outlines potential derivatization reactions for this compound based on known reactions of alcohols and amines.

Functional GroupReagent ClassProduct Functional GroupReference
Tertiary AlcoholAcyl HalideEster libretexts.org
Tertiary AlcoholSilyl HalideSilyl Ether libretexts.orgsigmaaldrich.com
Secondary AmineAlkyl HalideTertiary Amine
Secondary AmineAcyl HalideAmide libretexts.org
Secondary AmineSulfonyl HalideSulfonamide

This table presents potential derivatization reactions and is based on general chemical principles for the respective functional groups.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

High-field NMR spectroscopy would be essential for the complete assignment of all proton and carbon signals in 6-Methyl-1,4-diazepan-6-ol. A higher magnetic field strength provides greater spectral dispersion, which is critical for resolving complex spin systems and overlapping signals that are common in cyclic molecules like diazepanes.

For this compound, one would expect to observe distinct signals for the methyl group protons, the methylene (B1212753) protons of the diazepane ring, the methine proton (if present, depending on the tautomeric form), and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would show signals for the methyl carbon, the various methylene carbons within the seven-membered ring, and the carbon atom bearing the hydroxyl group. The chemical shifts of these signals would be indicative of their local electronic environments.

Hypothetical ¹H and ¹³C NMR Data for this compound

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C6-CH₃~1.2~25
C2-H₂, C3-H₂, C5-H₂, C7-H₂2.5 - 3.545 - 60
C6-OHVariable-
C6-~70
NHVariable-

Note: This table is a hypothetical representation and is not based on experimental data.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the elemental formula, confirming the presence of one oxygen atom in addition to the carbon, hydrogen, and nitrogen atoms.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation. By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or cleavage of the diazepane ring. The fragmentation pattern of cyclic amines often involves alpha-cleavage adjacent to the nitrogen atoms.

Hypothetical Fragmentation Data for this compound

m/zProposed Fragment
[M+H]⁺Intact molecule
[M+H - H₂O]⁺Loss of water
Various smaller fragmentsRing cleavage products

Note: This table is a hypothetical representation and is not based on experimental data.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the conformation of the diazepane ring in the solid state. This technique would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing. To date, no public crystal structure data for this specific compound has been found.

Absolute Configuration Determination

The molecule this compound possesses a chiral center at the C6 carbon atom. This chirality arises from the attachment of four different groups to this carbon: a methyl group, a hydroxyl group, and two distinct nitrogen-containing segments of the diazepane ring. Consequently, the compound can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R)- and (S)-isomers.

The definitive assignment of the absolute configuration for a specific enantiomer of this compound would typically be achieved through single-crystal X-ray diffraction analysis. This powerful technique allows for the precise mapping of each atom's position in three-dimensional space. By employing anomalous dispersion effects, the subtle differences in X-ray scattering by the atoms can be used to unambiguously determine the absolute stereochemistry at the chiral center. While this method is standard for such determinations, specific crystallographic studies confirming the absolute configuration of this compound are not prominently available in public scientific literature.

Intermolecular Interactions and Packing Arrangements

The solid-state architecture of this compound is largely governed by hydrogen bonding. The presence of both hydrogen bond donors (the hydroxyl group and the two secondary amine groups) and acceptors (the nitrogen and oxygen atoms) facilitates the formation of a robust network of these interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. Each functional group exhibits characteristic vibrational frequencies that act as a molecular fingerprint.

For this compound, the IR spectrum is expected to display several key absorption bands. A broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibrations of the secondary amines are also anticipated in a similar range, typically between 3300 and 3500 cm⁻¹. Stretching vibrations for the C-H bonds of the methyl group and the diazepane ring would be found in the 2850-3000 cm⁻¹ range. The NIST Chemistry WebBook provides an IR spectrum for the closely related compound 6H-1,4-diazepine, hexahydro-6-methyl-, which lacks the hydroxyl group. nist.gov This spectrum shows characteristic C-H and N-H stretching frequencies. nist.gov The addition of the hydroxyl group in this compound would introduce the prominent O-H stretch and a C-O stretching band, typically in the 1050-1150 cm⁻¹ region.

Raman spectroscopy offers complementary information. While O-H and N-H stretches are often weak in Raman spectra, the skeletal vibrations of the carbon-carbon and carbon-nitrogen bonds within the diazepane ring are usually more prominent, providing valuable data about the ring's conformation.

Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound

Functional GroupType of VibrationPredicted Wavenumber (cm⁻¹)
HydroxylO-H Stretch3200-3600 (Broad)
Secondary AmineN-H Stretch3300-3500
AlkylC-H Stretch2850-3000
AmineC-N Stretch1000-1350
Tertiary AlcoholC-O Stretch1050-1150

Computational and Theoretical Chemistry Studies of 6 Methyl 1,4 Diazepan 6 Ol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its properties and interactions. Conformational analysis of 6-Methyl-1,4-diazepan-6-ol involves identifying its stable conformations and the energy barriers between them. The seven-membered diazepane ring is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of a methyl and a hydroxyl group on the same carbon atom (C6) significantly influences the conformational preferences.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the electronic structure and geometry of molecules with high accuracy. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to optimize the geometry of various possible conformations and determine their relative energies.

Studies on the parent 1,4-diazepane (homopiperazine) have shown that it tends to adopt a pseudo-chair conformation in the solid state. mdpi.com For this compound, the chair-like conformations are also expected to be energetically favorable. Intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the diazepine (B8756704) ring could further stabilize certain conformers.

Below is a representative table of calculated geometric parameters for the parent 1,4-diazepane ring, which serves as a foundational model for understanding the structure of its derivatives.

ParameterBond Length (Å)Bond Angle (°)Torsion Angle (°)
N1-C21.455C2-N1-C7112.0
C2-C31.481N1-C2-C3114.9
N4-C51.470N1-C7-C6111.0
C5-C61.520C2-C3-C4114.8
C6-C71.519N4-C5-C6112.7
N1-H0.977C5-C6-C7115.2
N4-H0.977H-N1-C2109.5
N-C-C-N58.2
Data based on the X-ray crystal structure of homopiperazine (B121016) (1,4-diazepane). mdpi.com

While DFT calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape of this compound over time at a given temperature. nih.gov By simulating the motion of atoms, MD can reveal the dynamic equilibrium between different conformers and the pathways of their interconversion. These simulations are particularly useful for understanding the flexibility of the seven-membered ring and how it might adapt its shape in different environments, such as in solution or when interacting with a biological target.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods can map out the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. numberanalytics.comimperial.ac.ukyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to the presence of lone pairs of electrons. The LUMO would likely be distributed over the C-N and C-O bonds. A smaller HOMO-LUMO gap would suggest higher reactivity.

Representative FMO Data for a Heterocyclic System:

Orbital Energy (eV)
HOMO -6.485
LUMO -4.158
HOMO-LUMO Gap 2.327

Illustrative data from a DFT study on a diazepine-related heterocyclic mesomeric betaine. nih.gov

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution of a molecule three-dimensionally. Current time information in Lau, FJ.libretexts.orgmdpi.com It is a valuable tool for visualizing the electron-rich and electron-poor regions of a molecule. In an EPS map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the EPS map would be expected to show negative potential around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. The hydrogen atom of the hydroxyl group and the hydrogens on the nitrogen atoms would exhibit positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding.

In Silico Screening and Library Design for Chemical Exploration

Computational methods are increasingly used in the early stages of drug discovery for in silico screening and the design of chemical libraries. mdpi.commdpi.comresearchgate.net Starting from the core structure of this compound, a virtual library of derivatives can be generated by adding various substituents at different positions.

These virtual compounds can then be computationally screened for desired properties. For example, if the goal is to design a molecule that binds to a specific biological target, molecular docking simulations can be used to predict the binding affinity and mode of interaction for each compound in the library. nih.gov Properties such as ADME (absorption, distribution, metabolism, and excretion) can also be predicted using in silico models. This computational approach allows for the prioritization of a smaller, more focused set of compounds for synthesis and experimental testing, thereby saving time and resources. The 1,4-diazepane scaffold is a common feature in many biologically active compounds, making it an attractive starting point for such library design efforts. researchgate.netrsc.org

Virtual Library Enumeration and Diversity Analysis

The creation of virtual compound libraries is a cornerstone of modern drug discovery, allowing for the in silico exploration of vast chemical spaces. For a scaffold such as this compound, virtual library enumeration involves the systematic, computer-aided generation of a large set of derivatives. This is achieved by decorating the core structure with a variety of substituents at synthetically accessible positions. The primary goal is to generate a diverse collection of molecules with a wide range of physicochemical properties, which can then be screened for potential biological activity.

Diversity analysis is a critical subsequent step. It employs computational algorithms to quantify the chemical diversity within the generated library. This ensures that the virtual library covers a broad and relevant area of chemical space, avoiding redundancy and increasing the chances of identifying novel and potent compounds. Key parameters in this analysis include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area. By analyzing these descriptors, researchers can select a focused subset of compounds for synthesis and biological testing, thereby optimizing resources. While specific virtual libraries centered on this compound are not extensively documented in public literature, the principles of virtual library design are routinely applied to similar heterocyclic scaffolds.

Docking and Scoring Methodologies in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would involve placing the molecule into the binding site of a specific biological target, such as a receptor or enzyme. The process generates multiple possible binding poses and uses a scoring function to rank them based on their predicted binding affinity.

The scoring function is a mathematical model that estimates the free energy of binding. It takes into account various intermolecular interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation effects. The accuracy of the scoring function is crucial for the success of a docking study. A patent for pyrazol-4-yl-heterocyclyl-carboxamide compounds mentions the use of this compound as an intermediate for compounds targeting Pim kinase, suggesting that docking studies of its derivatives against this target could be a relevant application. google.com

Table 1: Common Scoring Functions in Molecular Docking

Scoring Function TypePrincipleExamples
Force-Field Based Calculates the sum of non-bonded interactions (van der Waals and electrostatic) between the ligand and the receptor.DOCK, Gold, AutoDock
Empirical Uses a regression equation derived from experimental binding data of a set of known ligand-receptor complexes.ChemScore, GlideScore
Knowledge-Based Derives potentials from statistical analysis of atom-pair frequencies in known protein-ligand crystal structures.PMF, DrugScore

MM-GBSA Rescoring for Ligand-Receptor Chemical Interactions

To refine the predictions from molecular docking, more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often employed. MM-GBSA is a post-docking analysis method that provides a more accurate estimation of the binding free energy of a ligand-receptor complex. It combines molecular mechanics energy calculations with continuum solvation models.

The MM-GBSA method calculates the binding free energy by considering the energies of the complex, the receptor, and the ligand in both the gas phase and in a solvent environment. This approach accounts for the conformational changes that may occur upon binding and provides a more detailed picture of the energetic contributions of different interactions. While specific MM-GBSA studies on this compound are not found in the reviewed literature, this technique is widely used to study the binding of small molecules to biological targets and would be a valuable tool in assessing the potential of its derivatives.

Mechanistic Studies of Diazepane-Forming Reactions

The synthesis of the 1,4-diazepane ring system is a key area of research in organic chemistry. Various synthetic strategies have been developed to construct this seven-membered heterocyclic core. The formation of this compound likely involves an intramolecular cyclization reaction.

One plausible synthetic route could involve a starting material containing both an amine and a precursor to a tertiary alcohol, such as a ketone. For instance, the reaction of a suitably substituted diamine with a keto-aldehyde could lead to the formation of an intermediate that, upon reduction and subsequent intramolecular cyclization, yields the 1,4-diazepan-6-ol (B2777928) ring system. The stereochemistry of the methyl and hydroxyl groups at the C6 position would be a critical aspect to control during the synthesis. The synthesis of related 1,4-benzodiazepines has been achieved through intramolecular C-N bond coupling and subsequent ring-opening of an azetidine (B1206935) intermediate. mdpi.com Another approach for forming a 1,6-diazecane, a ten-membered ring, involves a tandem aza-Prins type dimerization and cyclization process. rsc.org

Applications of 6 Methyl 1,4 Diazepan 6 Ol in Chemical Research and Materials Science

Role as a Key Synthetic Intermediate and Building Block

The diazepane ring system is a privileged scaffold in medicinal chemistry and materials science. The presence of a methyl group and a hydroxyl group at the 6-position of 6-methyl-1,4-diazepan-6-ol offers multiple points for chemical modification, rendering it a key intermediate for the synthesis of diverse molecular architectures.

The bifunctional nature of this compound, possessing two secondary amine nitrogens and a tertiary alcohol, allows for its incorporation into larger, more complex heterocyclic systems. The secondary amines can readily undergo N-alkylation, N-arylation, or acylation reactions, enabling the attachment of various substituents. These reactions can be performed selectively, leading to either symmetric or asymmetric functionalization of the diazepane ring.

Furthermore, the hydroxyl group can be derivatized or used as a handle for constructing fused ring systems. For instance, dehydration of the tertiary alcohol could lead to an enamine intermediate, which can then participate in cycloaddition reactions to form polycyclic structures. The strategic functionalization of both the amine and alcohol moieties allows for the construction of intricate three-dimensional molecules with potential applications in drug discovery and materials science.

This compound serves as a valuable precursor for the synthesis of advanced organic scaffolds. One notable example is its role in the preparation of polydentate chelating agents. By functionalizing the nitrogen atoms with coordinating groups such as carboxylates, phosphonates, or additional amino groups, a variety of ligands with high affinity for metal ions can be synthesized.

A closely related and well-studied derivative, 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED), highlights the potential of this scaffold. rsc.org The synthetic accessibility of such derivatives from readily available starting materials underscores the utility of the core 6-methyl-1,4-diazepane (B1580561) structure. rsc.org These scaffolds are crucial in the development of metal-based imaging agents and catalysts.

Functionalization Reaction Reagent/Condition Resulting Scaffold
N-AlkylationAlkyl halide, BaseN,N'-dialkylated diazepane
N-AcylationAcyl chloride, BaseN,N'-diacylated diazepane
DehydrationAcid catalyst, HeatUnsaturated diazepine (B8756704)
EtherificationAlkyl halide, Strong baseO-alkylated diazepanol

Ligand Design in Coordination Chemistry

The ability of this compound and its derivatives to coordinate with metal ions is a significant area of research. The two nitrogen atoms of the diazepane ring, along with the oxygen atom of the hydroxyl group, can act as donor atoms, allowing the molecule to function as a tridentate ligand.

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The nature of the resulting complex, including its geometry and stability, is influenced by several factors, such as the metal ion, the counter-ion, and the reaction conditions. The secondary amines can be deprotonated to form anionic ligands, which can lead to the formation of neutral or charged metal complexes. Research on the related 6-amino-6-methyl-1,4-diazepine framework has demonstrated its ability to support both neutral and cationic group 3 metal alkyl catalysts. rsc.orgnih.gov

This compound can adopt various coordination modes when binding to a metal center. The flexible seven-membered ring can exist in several conformations, such as chair and boat forms, which influences the spatial arrangement of the donor atoms. This conformational flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions.

The chelation of metal ions by this ligand is entropically favored due to the formation of stable five- or six-membered chelate rings. The presence of the methyl group can introduce steric hindrance that may influence the coordination environment and the stability of the resulting complex. The study of these coordination properties is essential for the rational design of new metal-based catalysts and materials. The development of polydentate ligands based on the 6-amino-6-methyl-1,4-perhydrodiazepine core for chelating metal ions like Mn(II), Cu(II), Al(III), or Ga(III) has been a subject of interest. rsc.org

Metal Ion Potential Coordination Number Potential Geometry
Cu(II)4, 5, or 6Square planar, Square pyramidal, Octahedral
Zn(II)4 or 6Tetrahedral, Octahedral
Sc(III)6 or higherOctahedral, Pentagonal bipyramidal
Y(III)6 or higherOctahedral, Pentagonal bipyramidal

Potential in Organocatalysis or Asymmetric Catalysis (based on amine and alcohol functionalities)

The concurrent presence of amine and alcohol functionalities within the same molecule positions this compound as a promising candidate for organocatalysis, particularly in asymmetric synthesis. Such bifunctional catalysts can activate both the nucleophile and the electrophile in a chemical reaction, leading to enhanced reactivity and stereoselectivity.

The secondary amines can act as Brønsted or Lewis bases, or they can be converted into enamines or iminium ions to facilitate various organic transformations. The hydroxyl group can participate in hydrogen bonding interactions, which can help to organize the transition state and induce stereoselectivity. The chiral center at the 6-position is a key feature for asymmetric catalysis, as it can create a chiral environment around the active site of the catalyst.

While specific applications of this compound in catalysis are still an emerging area of research, its structural similarity to known bifunctional organocatalysts suggests its potential in reactions such as aldol (B89426) additions, Michael additions, and enantioselective protonations. Further research in this area could unlock new and efficient catalytic systems.

Development of Novel Materials or Sensors

A comprehensive review of scientific literature and patent databases does not currently yield evidence of "this compound" being utilized in the development of novel materials or sensors. While its chemical structure, featuring a heterocyclic ring and functional groups, could theoretically be explored for coordination chemistry or as a monomer in polymerization, there is no published research to support such applications at this time. The focus of its documented use remains within the realm of synthetic organic chemistry as an intermediate. google.com

Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for assessing the purity of synthesized "6-Methyl-1,4-diazepan-6-ol" and isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like "this compound". The method offers high resolution and sensitivity. In the context of related 1,4-diazepine derivatives, reversed-phase HPLC is frequently employed. nih.gov

The separation is typically achieved on a stationary phase, such as a C8 or C18 column, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgresearchgate.net Adjusting the pH of the buffer can be critical for achieving good peak shape and resolution for amine-containing compounds. researchgate.net Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), often at a wavelength around 230-248 nm for related structures. researchgate.netrjptonline.orgresearchgate.net For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of 1,4-Diazepine Analogs

ParameterTypical ConditionsSource
Column Reversed-Phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netnih.govrjptonline.org
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Methanol and aqueous buffer (e.g., 0.05M Potassium Dihydrogen Phosphate) rjptonline.orgresearchgate.net
pH Adjusted to acidic range (e.g., pH 2.5 - 4.5) to ensure protonation of amine groups rjptonline.orgresearchgate.net
Flow Rate 1.0 - 2.0 mL/min rjptonline.orgresearchgate.net
Detection UV/DAD at 230 - 248 nm researchgate.netrjptonline.orgresearchgate.net
Internal Standard A structurally similar compound not present in the sample (e.g., Alprazolam, Colchicine for other benzodiazepines) researchgate.netresearchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like "this compound", which contains polar amine and hydroxyl functional groups, direct analysis can be challenging due to potential peak tailing and adsorption onto the column. labrulez.com These issues arise from the strong interaction of the polar groups with the stationary phase. bre.com

To overcome these challenges, derivatization is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity. Common derivatization techniques for amines include acylation, silylation, or conversion to carbamates. researchgate.net For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogens in the amine and alcohol groups to less polar trimethylsilyl (B98337) ethers and amines. researchgate.netmdpi.com

The analysis is performed on a capillary column, and detection can be achieved using a Flame Ionization Detector (FID) for general purposes or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. researchgate.netmdpi.com For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. acs.org

Table 2: General Gas Chromatography Parameters for Amine Analysis

ParameterTypical ConditionsSource
Column Fused-silica capillary column (e.g., DB-5MS, HP-5) researchgate.netmdpi.com
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) mdpi.commdpi.com
Injection Port Temp. 270 - 280 °C bre.commdpi.com
Oven Program Temperature programming to separate compounds with different boiling points mdpi.com
Detector FID, NPD, or Mass Spectrometer (MS) researchgate.netmdpi.com
Derivatization Often required; silylation (e.g., with BSTFA) or acylation researchgate.netresearchgate.netmdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. study.com A pure compound should ideally appear as a single spot on the TLC plate. study.com

For "this compound", a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation of the target compound from any impurities. The separation is based on the differential partitioning of the components between the stationary and mobile phases. study.com

After developing the plate, the spots must be visualized. Since "this compound" is unlikely to be colored, visualization can be achieved by exposing the plate to ultraviolet (UV) light if the compound is UV-active. Alternatively, chemical staining agents can be used. For a compound containing an amine group, a ninhydrin (B49086) solution is a highly specific stain that produces a characteristic purple or pink spot. tcichemicals.comrochester.edu A more general stain, such as potassium permanganate, can also be used, which reacts with oxidizable functional groups like the alcohol and amine in the target molecule. reachdevices.com

Table 3: Common TLC Stains for Visualizing Amine-Containing Compounds

Staining ReagentTarget Functional Group(s)Typical ResultSource
Ninhydrin Primary and secondary amines, amino acidsPurple, pink, or red spots rochester.eduepfl.ch
Potassium Permanganate Oxidizable groups (alcohols, alkenes, amines, etc.)Yellow-brown spots on a purple background reachdevices.com
Iodine Vapor General, for many organic compoundsBrown spots rochester.edu
p-Anisaldehyde Carbonyls, but also various other functional groupsVariety of colors (e.g., yellow, green, blue) rochester.edu

Spectrophotometric Methods for Concentration Determination in Research Samples

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of compounds in solution. ijpras.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. researchgate.net

For a compound like "this compound", direct UV spectrophotometry may be possible if the molecule possesses a suitable chromophore that absorbs light in the UV-Vis range. However, saturated cyclic amines and alcohols generally have weak UV absorbance.

In cases of low intrinsic absorbance, derivatization or complexation reactions can be employed to produce a colored product that can be measured in the visible region. nih.gov For example, certain reagents can react with amines to form intensely colored ion-pair complexes. researchgate.net The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the colored product. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ijpras.comresearchgate.net

Method Development and Validation for Robust Analytical Procedures

For any analytical method to be considered reliable and suitable for its intended purpose, it must be properly validated. Method validation is the process of demonstrating that an analytical procedure is accurate, precise, and robust for the quantitative analysis of a specific analyte in a sample matrix. rjptonline.org Key validation parameters, often defined by guidelines from the International Council for Harmonisation (ICH), include the following:

Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. rjptonline.org

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve. rjptonline.orgijpras.com

Range : The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. rjptonline.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. rjptonline.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). rjptonline.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpras.comnsf.gov

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpras.comnsf.gov

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. researchgate.netrjptonline.org

Table 4: Summary of Analytical Method Validation Parameters

ParameterDescriptionTypical Acceptance CriteriaSource
Specificity No interference at the retention time of the analyte.Peak purity index > 0.99 for HPLC-DAD rjptonline.org
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) > 0.998 rjptonline.orgijpras.com
Accuracy Closeness to the true value.Recovery typically between 98-102% rjptonline.org
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2% rjptonline.org
LOD Lowest detectable concentration.Signal-to-Noise ratio of 3:1 ijpras.comnsf.gov
LOQ Lowest quantifiable concentration.Signal-to-Noise ratio of 10:1 ijpras.comnsf.gov
Robustness Insensitivity to small method variations.RSD of results should remain within acceptable limits. researchgate.netrjptonline.org

Future Research Directions and Emerging Paradigms

Innovation in Green Synthetic Methodologies for Diazepanes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For diazepanes, this involves moving away from hazardous reagents and solvents, high temperatures, and processes that generate significant waste. nih.gov

Future research will likely focus on several key areas:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in the synthesis of benzodiazepines, researchers are exploring multicomponent reactions that proceed without a catalyst or solvent. nih.gov This approach offers significant environmental benefits by reducing waste and energy consumption.

Heterogeneous Catalysis: The use of recyclable solid catalysts, such as heteropolyacids (HPAs) and clay-based nanocatalysts, presents a promising avenue for green diazepine (B8756704) synthesis. nih.govresearchgate.net HPAs like H₅PMo₁₀V₂O₄₀ have demonstrated high efficiency and reusability in the synthesis of 1,4-diazepine derivatives. nih.gov Similarly, copper(II)-supported montmorillonite (B579905) KSF clay has been effective in the microwave-assisted synthesis of 1,5-benzodiazepines, offering high yields and short reaction times. researchgate.net

Continuous Flow Synthesis: Flow chemistry is emerging as a powerful tool for improving the efficiency and safety of chemical processes. frontiersin.org Optimizing the synthesis of diazepanes in continuous flow systems can lead to higher purity products, reduced reaction times, and minimized waste streams. frontiersin.org

Bio-inspired Synthesis: Leveraging enzymes and whole-cell biocatalysts offers a highly selective and environmentally friendly route to chiral diazepanes. The use of medicinal plants for the biosynthesis of nanoparticles also points towards novel "phytonanotherapy" approaches that are eco-friendly. nih.gov

Table 1: Comparison of Catalysts in Green Synthesis of Diazepine Derivatives
CatalystReaction TypeKey AdvantagesReference
Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀)Condensation/CyclizationHigh yields, short reaction times, reusable catalyst. nih.gov
Cu(II)-Clay NanocatalystMicrowave-assisted condensationHigh yields, rapid reactions, eco-friendly. researchgate.net
None (Catalyst-free)Multicomponent reactionSolvent-free, avoids heavy metal waste. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond established synthetic routes, the future of diazepane chemistry lies in discovering new ways to functionalize and transform the diazepine core. This includes exploring unconventional reaction pathways and understanding complex metabolic transformations.

Key research avenues include:

Palladium-Catalyzed Reactions: Palladium catalysis has proven versatile for synthesizing various benzodiazepine (B76468) isomers, including 1,3- and 1,4-benzodiazepines, through processes like C-N coupling, transfer hydrogenation, and annulation reactions. mdpi.com Future work could expand these methods to a broader range of diazepane scaffolds, enabling the construction of complex polycyclic and bridged systems. mdpi.com

Metabolic Pathway Elucidation: Understanding how the body metabolizes diazepanes is crucial for drug development. Advanced mass spectrometric techniques have been used to unravel the complex metabolic transformations of related compounds like tetrazepam, revealing pathways such as hydroxylation, dehydration, and demethylation. nih.gov Applying these techniques to 6-Methyl-1,4-diazepan-6-ol could reveal its metabolic fate and potential active metabolites.

Ring Transformations and Expansions: Investigating reactions that alter the core diazepine ring structure can lead to novel heterocyclic systems with unique properties. This could involve ring contractions, expansions, or cleavage and reassembly into new scaffolds.

Photochemical and Electrochemical Transformations: The use of light or electricity to drive chemical reactions offers unique reactivity patterns that are often inaccessible through traditional thermal methods. Exploring the photochemistry and electrochemistry of diazepanes could unlock new synthetic transformations.

Table 2: Examples of Novel Transformations in Diazepine Chemistry
Transformation TypeMethodologySignificanceReference
[5 + 2] AnnulationPd-catalyzed reaction of N-arylhydrazones with alkynesAccess to benzo digitellinc.comnih.govdiazepines. mdpi.com
Metabolic TransformationCapillary LC-QqTOF-MS/MS analysis of metabolitesIdentified hydroxylation and dehydration pathways for tetrazepam. nih.gov
Domino C-N CouplingPd-catalyzed coupling of o-bromoaldimines with o-bromoanilinesSynthesis of dibenzodiazepines with an unsubstituted diazepine ring. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Diazepane Chemistry

Emerging applications include:

Predictive Synthesis Planning: AI-driven retrosynthesis tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to target diazepane molecules. digitellinc.comnih.gov These programs can optimize for factors like cost, yield, and synthetic accessibility. digitellinc.com

Molecular Property Prediction: Machine learning models, such as graph neural networks, can predict the physicochemical and biological properties of new diazepane derivatives before they are synthesized. pharmafeatures.comastrazeneca.com This allows researchers to prioritize the synthesis of compounds with the most promising characteristics.

Reaction Optimization: AI can be integrated with automated synthesis platforms to rapidly screen reaction conditions (e.g., temperature, solvent, catalyst) and identify the optimal parameters for maximizing yield and purity. pharmafeatures.com This data-driven approach reduces the time and resources required for process development.

De Novo Drug Design: Generative AI models can design entirely new diazepane-based molecules tailored to specific biological targets, opening up new avenues for drug discovery.

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which includes MIT and several major pharmaceutical companies, is actively developing and evaluating data-driven synthesis planning programs, highlighting the growing importance of this field. nih.govnih.gov

Design of Next-Generation Diazepane-Derived Ligands and Catalysts

The unique seven-membered ring of the diazepine scaffold provides a versatile framework for designing ligands and catalysts. nih.gov The distinct geometry can offer unique steric and electronic properties, leading to novel reactivity and selectivity in metal-catalyzed reactions.

Future research in this area will likely focus on:

Q & A

Q. What are the distinguishing structural features of 6-Methyl-1,4-diazepan-6-ol, and how do they influence its chemical reactivity?

The compound features a hydroxyl (-OH) and methyl (-CH₃) group at the sixth carbon of the diazepane ring. This combination enhances polarity and hydrogen-bonding capacity, influencing reactivity in nucleophilic substitutions or hydrogen-bond-mediated interactions. The dihydrochloride form improves aqueous solubility, critical for biological assays .

Q. What synthetic routes are commonly used for this compound?

Reductive amination is a primary method, yielding chiral diazepanes with high enantioselectivity. Tosylation steps (e.g., using 1,4-ditosyl derivatives) are also employed to stabilize intermediates during ring formation .

Q. How does the dihydrochloride form enhance the compound’s utility in aqueous-based research?

The hydrochloride salt increases solubility in polar solvents, enabling consistent dosing in pharmacokinetic studies and reducing aggregation in biological assays. Storage at -80°C in aliquots prevents degradation .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis?

Chiral catalysts (e.g., Ru-complexes) or chiral auxiliaries in reductive amination improve stereochemical control. Reaction conditions (temperature, solvent polarity) must be tailored to minimize racemization .

Q. What analytical techniques differentiate this compound from analogs like 1-Methyl-1,4-diazepane?

  • NMR : Methyl and hydroxyl protons at C6 produce distinct splitting patterns.
  • Mass Spectrometry : Fragmentation patterns differ due to functional groups.
  • X-ray Crystallography : Confirms stereochemistry and substituent positioning .

Q. How can contradictions in biological activity data between this compound and its analogs be resolved?

  • Triangulation : Cross-validate data using in vitro (e.g., receptor-binding assays) and in vivo models.
  • Computational Docking : Compare binding affinities to target proteins (e.g., monoamine transporters) to identify structural determinants of activity .

Q. What strategies stabilize this compound in long-term pharmacological studies?

  • Storage : -80°C in anhydrous DMSO or water (hydrochloride form) minimizes hydrolysis.
  • Handling : Avoid repeated freeze-thaw cycles; use inert atmospheres during synthesis to prevent oxidation .

Q. What challenges arise in characterizing the stereochemistry of this compound?

Chiral centers at C6 require advanced techniques like chiral HPLC with polysaccharide columns or vibrational circular dichroism (VCD) to resolve enantiomers. Single-crystal X-ray analysis is gold-standard but requires high-purity samples .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via LC-MS to detect intermediates and byproducts.
  • Data Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .
  • Contradiction Analysis : Apply multivariable regression to isolate structural vs. experimental factors in activity discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.